molecular formula C10H13BrClNO B6221723 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2683586-74-3

7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6221723
CAS RN: 2683586-74-3
M. Wt: 278.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (7-Br-5-Me-1,2,3,4-THIQ-HCl) is a synthetic compound that has a wide range of applications in scientific research. It is a derivative of the alkaloid isoquinoline, which is found in a variety of plants. 7-Br-5-Me-1,2,3,4-THIQ-HCl has been studied for its potential uses in drug development, as well as its biochemical and physiological effects.

Scientific Research Applications

7-Br-5-Me-1,2,3,4-THIQ-HCl has been used in a variety of scientific research applications. It has been studied for its potential uses in drug development, as well as its biochemical and physiological effects. In particular, it has been used to study the effects of serotonin and norepinephrine in the brain, as well as the effects of certain drugs on the nervous system. Additionally, it has been used to study the effects of certain drugs on the cardiovascular system.

Mechanism of Action

7-Br-5-Me-1,2,3,4-THIQ-HCl is believed to act by binding to the serotonin and norepinephrine receptors in the brain. It is thought to act as an agonist at these receptors, which means it can activate them and lead to an increase in the activity of these neurotransmitters. Additionally, it is believed to act as an antagonist at certain other receptors, which means it can block their activity and lead to a decrease in the activity of certain neurotransmitters.
Biochemical and Physiological Effects
7-Br-5-Me-1,2,3,4-THIQ-HCl has been studied for its effects on the nervous system. It has been found to have an effect on the release of serotonin and norepinephrine, as well as other neurotransmitters, in the brain. Additionally, it has been found to have an effect on the cardiovascular system, as it can increase blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

7-Br-5-Me-1,2,3,4-THIQ-HCl has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that 7-Br-5-Me-1,2,3,4-THIQ-HCl is a synthetic compound and therefore its effects may not be identical to those of natural compounds.

Future Directions

The potential future directions for 7-Br-5-Me-1,2,3,4-THIQ-HCl are numerous. It may be possible to use this compound to develop new drugs to treat neurological and cardiovascular disorders. Additionally, it may be possible to use it to study the effects of certain drugs on the nervous system. Additionally, it may be possible to use 7-Br-5-Me-1,2,3,4-THIQ-HCl to study the effects of certain drugs on the cardiovascular system. Finally, it may be possible to use 7-Br-5-Me-1,2,3,4-THIQ-HCl to study the effects of certain drugs on the immune system.

Synthesis Methods

7-Br-5-Me-1,2,3,4-THIQ-HCl can be synthesized through a process of oxidation, bromination, and hydrolysis. The oxidation is carried out using aqueous sodium hypochlorite, which is then followed by bromination using bromine in acetic acid. Finally, the compound is hydrolyzed with hydrochloric acid to form 7-Br-5-Me-1,2,3,4-THIQ-HCl. This synthesis method has been used to produce 7-Br-5-Me-1,2,3,4-THIQ-HCl in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the bromination of 5-methoxy-1,2,3,4-tetrahydroisoquinoline followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-methoxy-1,2,3,4-tetrahydroisoquinoline", "Bromine", "Acetic acid", "Hydrochloric acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-1,2,3,4-tetrahydroisoquinoline in acetic acid.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction to proceed for 2 hours.", "Step 4: Quench the reaction by adding sodium acetate and water.", "Step 5: Extract the product with dichloromethane.", "Step 6: Dry the organic layer with sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure to obtain 7-bromo-5-methoxy-1,2,3,4-tetrahydroisoquinoline.", "Step 8: Dissolve the product in hydrochloric acid to form the hydrochloride salt." ] }

CAS RN

2683586-74-3

Molecular Formula

C10H13BrClNO

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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